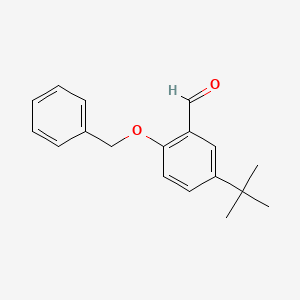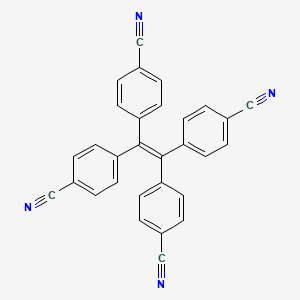
beta-D-Glucopyranose, cyclic 4,6-((1S)-4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate)
Übersicht
Beschreibung
Tellimagrandin II is a natural product found in Myrothamnus flabellifolia, Pimenta pseudocaryophyllus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Stereoselective Glycosylation
Beta-D-Glucopyranose derivatives, such as those generated from glucose 1,2-cyclic sulfites, are used in stereoselective glycosylation. This process, catalyzed by Lewis acids like Yb(OTf)₃ or Ho(OTf)₃, efficiently produces β-O-glycosides, which are important in various biochemical pathways and pharmaceutical applications (Sanders & Kiessling, 1994).
Synthesis of Disaccharides and Protein Conjugates
The synthesis of disaccharides using Beta-D-Glucopyranose derivatives is another significant area of research. These derivatives are instrumental in creating various disaccharide structures, which are then utilized to produce protein conjugates. This process is pivotal in understanding carbohydrate-protein interactions, with potential applications in drug design and vaccine development (Eby & Schuerch, 1982).
Role in Insect Defense Mechanisms
Beta-D-Glucopyranose derivatives also play a role in natural defense mechanisms, as seen in certain beetle species. Compounds like β-D-glucopyranose 1,2,6-tris (pyrrole-2-carboxylate), found in jewel beetles, serve as bitter principles that deter predators, showcasing the role of these derivatives in biological defense systems (Brown et al., 1985).
Development of Inhibitors for Glycogen Phosphorylase
In medical research, Beta-D-Glucopyranose derivatives have been used to probe the active sites of enzymes like human liver glycogen phosphorylase. This research is significant in developing new anti-hyperglycemic agents for conditions like type 2 diabetes, where controlling glycogen metabolism is crucial (Kyriakis et al., 2018).
Polymerization and Material Science
These derivatives are also used in the synthesis and polymerization processes. For instance, 1,4-anhydro-glucopyranose derivatives, derived from Beta-D-Glucopyranose, have been synthesized and polymerized to create polymers with specific molecular weights and structures. This research is vital in material science for developing new materials with tailored properties (Yoshida et al., 1998).
Enzymatic Action Studies
Beta-D-Glucopyranose derivatives also facilitate the study of enzymatic actions, such as the hydrolytic and glucosyl-transferring actions of enzymes like glucoamylase and glucodextranase. Understanding these actions is crucial in biochemistry and could lead to novel applications in biotechnology and pharmaceuticals (Kitahata et al., 1981).
Eigenschaften
IUPAC Name |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGHAEBIBSEQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002061 | |
| Record name | Tellimagrandin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81571-72-4, 58970-75-5 | |
| Record name | Tellimagrandin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81571-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eugeniin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellimagrandin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellimagrandin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tellimagrandin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



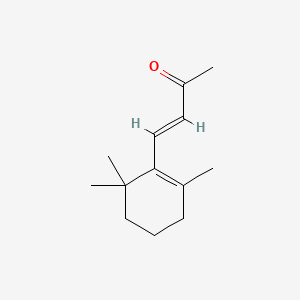

![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)

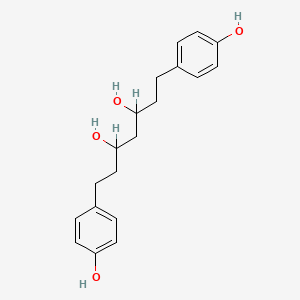


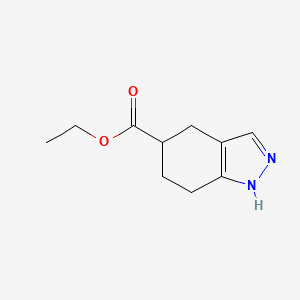

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)
